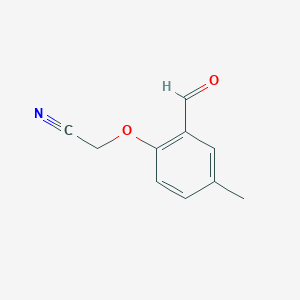

2-(2-Formyl-4-methylphenoxy)acetonitrile

Description

2-(2-Formyl-4-methylphenoxy)acetonitrile is an aromatic nitrile derivative featuring a phenoxy backbone substituted at the 2-position with a formyl group (-CHO) and at the 4-position with a methyl group (-CH₃). The acetonitrile moiety (-CH₂CN) is linked via the oxygen atom of the phenoxy group. This compound is of significant interest in organic synthesis due to its reactive formyl and nitrile functionalities, which enable diverse transformations, including nucleophilic additions, cyclizations, and cross-coupling reactions.

Properties

IUPAC Name |

2-(2-formyl-4-methylphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-8-2-3-10(13-5-4-11)9(6-8)7-12/h2-3,6-7H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWQPDVNCAWFRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Reaction Conditions

- Starting materials: 2-hydroxy-4-methylbenzaldehyde or 4-methylphenol derivatives

- Alkylating agent: Bromoacetonitrile or chloroacetonitrile

- Base: Potassium carbonate or potassium bicarbonate

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile

- Temperature: Ambient to reflux conditions, depending on reactivity

- Reaction time: Several hours (6–28 h)

This nucleophilic substitution proceeds via the phenolate anion attacking the alkyl halide to form the ether linkage, yielding 2-(4-methylphenoxy)acetonitrile intermediates.

The critical step is the introduction of the formyl group at the ortho position relative to the phenoxy substituent (position 2 on the aromatic ring). Several methods are reported:

Reimer-Tiemann Reaction

- Uses chloroform and aqueous base to introduce formyl groups ortho to phenols.

- Limited by harsh conditions and possible side reactions.

Vilsmeier-Haack Formylation

- Employs DMF and phosphorus oxychloride (POCl3) to generate the electrophilic formylating agent.

- Conditions: Typically performed at 0–50 °C.

- Provides high regioselectivity and yields for ortho-formylation of phenoxyacetonitrile derivatives.

Alternative Formylation via Directed Lithiation

- Directed ortho-lithiation of the methyl-substituted phenoxyacetonitrile followed by quenching with DMF.

- Requires low temperatures (-78 °C) and inert atmosphere.

- Offers precise control but is more complex and less scalable.

Representative Preparation Procedure (Based on Literature)

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Alkylation | 2-Hydroxy-4-methylbenzaldehyde + bromoacetonitrile, K2CO3, DMF, 60–80 °C, 12 h | Formation of 2-(4-methylphenoxy)acetonitrile | 75–85 |

| 2. Formylation | Vilsmeier-Haack: DMF + POCl3, 0–40 °C, 2 h | Introduction of formyl group at ortho position | 70–80 |

Optimization and Reaction Parameters

- Solvent choice: DMF and acetonitrile are preferred for their polarity and ability to dissolve reagents.

- Base strength: Potassium carbonate is effective for phenol deprotonation without causing side reactions.

- Temperature control: Moderate heating favors substitution; lower temperatures preferred for formylation to avoid poly-substitution.

- Molar ratios: Slight excess of alkyl halide (1.1–1.3 equiv) ensures complete conversion.

- Reaction time: Extended reaction times (up to 28 h) improve yields in alkylation steps.

Analytical and Purification Techniques

- Work-up: Neutralization with aqueous sodium bicarbonate, extraction with organic solvents, drying over magnesium sulfate.

- Purification: Recrystallization from methanol or chromatographic methods.

- Characterization: NMR spectroscopy (1H, 13C), IR spectroscopy (notably CN stretch ~2250 cm⁻¹, aldehyde C=O stretch ~1700 cm⁻¹), and mass spectrometry confirm structure.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-Hydroxy-4-methylbenzaldehyde + bromoacetonitrile | K2CO3, DMF | 60–80 °C, 12 h | High yield, simple | Requires polar aprotic solvent |

| Vilsmeier-Haack formylation | Phenoxyacetonitrile intermediate | DMF, POCl3 | 0–40 °C, 2 h | Regioselective, high yield | Requires careful temperature control |

| Directed ortho-lithiation | Phenoxyacetonitrile | n-BuLi, DMF | -78 °C, inert atmosphere | Precise control | Complex, low scalability |

Research Findings and Notes

- Studies demonstrate that the combination of potassium carbonate in DMF with bromoacetonitrile efficiently produces phenoxyacetonitrile intermediates with yields up to 85%.

- Formylation via Vilsmeier-Haack conditions is favored for its mildness and selectivity, producing this compound in yields around 70–80%.

- Reaction parameters such as molar ratios and temperature critically influence product purity and yield.

- Alternative reductive amination and Mannich base intermediate methods exist but are more relevant for derivatives rather than the direct preparation of this compound.

Chemical Reactions Analysis

2-(2-Formyl-4-methylphenoxy)acetonitrile can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

2-(2-Formyl-4-methylphenoxy)acetonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Material Science: It is utilized in the preparation of novel materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2-Formyl-4-methylphenoxy)acetonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

*Calculated based on analogous compounds.

Key Observations:

Electron-Donating vs. In contrast, chloro substituents (e.g., 2-(2,4-Dichlorophenyl)acetonitrile) strongly withdraw electrons, increasing acidity of the nitrile α-hydrogen and favoring nucleophilic reactions .

Hydrogen Bonding and Molecular Docking :

- The formyl group in the target compound may participate in intermolecular hydrogen bonding, similar to the hydroxyl derivatives in 2-(2,4-Dichlorophenyl)acetonitrile, which formed four hydrogen bonds in docking studies .

- Trifluoroethoxy and methoxy groups (e.g., in ) enhance lipophilicity, impacting bioavailability and membrane permeability compared to the polar formyl group .

Physicochemical and Spectral Properties

Table 2: Comparative Physicochemical Data

HOMO-LUMO gaps estimated from DFT studies on analogous compounds (e.g., coumarin derivatives in ).

*Estimated using substituent contribution methods.

Biological Activity

2-(2-Formyl-4-methylphenoxy)acetonitrile is a synthetic organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a formyl group and a phenoxy moiety, contributing to its reactivity and biological properties. Its molecular formula is CHNO\ and it has a molecular weight of approximately 189.21 g/mol. The presence of the nitrile group enhances its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that influence cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation as an antibiotic agent.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme inhibition | Inhibits specific metabolic enzymes |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various nitriles, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. The study concluded that the compound's structure plays a crucial role in its antimicrobial activity, likely due to its ability to disrupt bacterial cell membranes.

Case Study 2: Anticancer Activity

A recent investigation focused on the anticancer potential of this compound in HeLa cells (cervical cancer cell line). The compound was found to induce apoptosis through the activation of caspase pathways. Morphological changes consistent with apoptosis were observed at concentrations exceeding 10 µM after 24 hours of treatment. This study highlights the compound's potential as a lead candidate for developing new anticancer therapies.

Research Findings

Recent research has expanded on the biological applications of this compound:

- Antimicrobial Studies : A series of experiments demonstrated that modifications to the core structure could enhance antimicrobial potency, suggesting avenues for derivative synthesis.

- Cytotoxicity Tests : In vitro assays revealed that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound may act by disrupting mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Q & A

Synthesis and Characterization

Q. What are the standard synthetic routes for preparing 2-(2-Formyl-4-methylphenoxy)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution, where 2-chloroacetonitrile reacts with a phenolic precursor (e.g., 2-formyl-4-methylphenol) under basic conditions. For example, K₂CO₃ in acetonitrile at room temperature for 24 hours has been used for analogous compounds . Optimization may include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity.

- Base strength : Weak bases (e.g., K₂CO₃) minimize side reactions compared to stronger bases.

- Temperature control : Prolonged room-temperature reactions improve yield while avoiding thermal decomposition.

Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity product.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms the presence of the formyl group (~9.8 ppm for aldehyde proton) and nitrile functionality (~120 ppm for CN carbon) .

- FTIR : Identifies key functional groups (C≡N stretch ~2240 cm⁻¹, C=O stretch ~1700 cm⁻¹) .

- X-ray crystallography : Resolves spatial arrangement of substituents, critical for understanding steric effects in reactivity .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula with <2 ppm error.

Biological and Chemical Interactions

Q. How can researchers investigate the biological activity of this compound against enzyme targets?

- Basic Methodology :

- Enzyme inhibition assays : Use fluorogenic substrates or colorimetric assays (e.g., NADH-dependent assays) to measure IC₅₀ values.

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methyl, formyl groups) to correlate structural features with activity .

- Advanced Approach :

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to elucidate interaction mechanisms .

Q. What computational strategies predict the interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Screens binding poses in enzyme active sites, prioritizing hydrogen bonding and hydrophobic interactions .

- Molecular dynamics (MD) simulations : Assesses binding stability over time (e.g., 100 ns trajectories) under physiological conditions.

- QSAR models : Predicts bioactivity using descriptors like logP, polar surface area, and electronic parameters .

Advanced Research Challenges

Q. How can researchers resolve discrepancies in reported biological activities of this compound analogs?

- Methodological Answer :

- Comparative assays : Standardize protocols (e.g., consistent cell lines, assay buffers) to minimize variability .

- Structural validation : Use XRD or NOESY NMR to confirm stereochemistry, which may explain activity differences .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., substituent effects on potency).

Q. What strategies mitigate challenges in synthesizing this compound derivatives with electron-withdrawing groups?

- Advanced Methodology :

- Protecting group chemistry : Temporarily mask reactive aldehyde/formyl groups during synthesis (e.g., acetal protection) .

- Microwave-assisted synthesis : Accelerates reaction rates for electron-deficient substrates by enhancing dipole interactions .

- Catalyst optimization : Transition-metal catalysts (e.g., Pd/Cu) improve coupling efficiency in aromatic systems .

Structural and Functional Analogues

Q. Which structural analogs of this compound exhibit enhanced pharmacokinetic properties?

- Methodological Answer :

- Analog design : Introduce trifluoromethyl groups (improves metabolic stability) or sulfonamides (enhances solubility) .

- In vitro ADME profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal assays), and plasma protein binding .

Data Analysis and Validation

Q. How should researchers validate the purity of this compound in complex reaction mixtures?

- Methodological Answer :

- HPLC-DAD/MS : Quantifies impurities at <0.1% levels using reverse-phase columns (C18) and gradient elution.

- 2D NMR (HSQC, HMBC) : Detects trace byproducts through heteronuclear correlation spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.